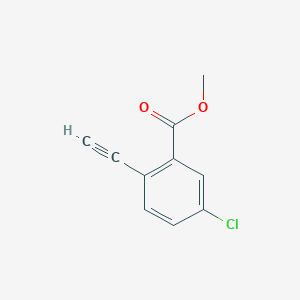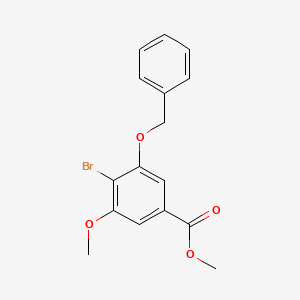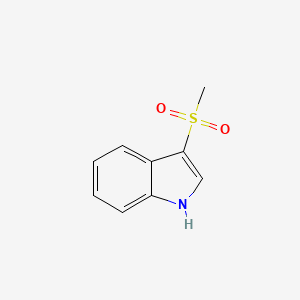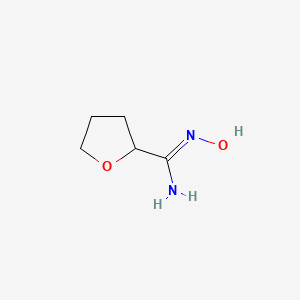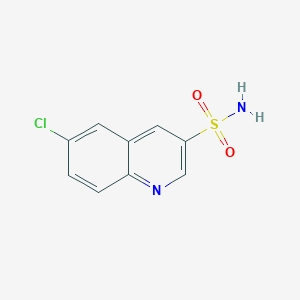![molecular formula C14H22N2O4 B1458209 Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate CAS No. 1610377-05-3](/img/structure/B1458209.png)
Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate
Vue d'ensemble
Description
“Methyl 2-{[(4-hydroxycyclohexyl)carbamoyl]amino}cyclopent-1-ene-1-carboxylate” is a chemical compound with the CAS Number: 1610377-05-3 . It has a molecular weight of 282.34 and its IUPAC name is methyl 2- (3- (4-hydroxycyclohexyl)ureido)cyclopent-1-ene-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O4/c1-20-13(18)11-3-2-4-12(11)16-14(19)15-9-5-7-10(17)8-6-9/h9-10,17H,2-8H2,1H3,(H2,15,16,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structures
Studies on anticonvulsant enaminones reveal insights into hydrogen bonding and crystal structures. For instance, research on different enaminones, including those with cyclohexene and carboxylate groups, highlights the importance of hydrogen bonding in defining the crystal structures of these compounds. These findings are crucial for understanding the molecular interactions and stability of related compounds, including the compound of interest (Kubicki, Bassyouni, & Codding, 2000).
Catalytic Aminocarbonylation
Research on the aminocarbonylation of iodobenzene and iodoalkenes using amino acid esters under conventional conditions and in ionic liquids demonstrates the utility of these processes in synthesizing 2-oxo-carboxamide type derivatives. This method's versatility and efficiency in yielding carboxamides suggest potential pathways for synthesizing similar compounds, including the target molecule (Müller et al., 2005).
Microwave-assisted Synthesis
Microwave-assisted synthesis has been applied to generate compounds with complex cyclic structures, indicating an efficient method for constructing molecules with intricate configurations. Such synthetic approaches could be relevant for the efficient production of the compound , suggesting a potential research application in organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[(4-hydroxycyclohexyl)carbamoylamino]cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-20-13(18)11-3-2-4-12(11)16-14(19)15-9-5-7-10(17)8-6-9/h9-10,17H,2-8H2,1H3,(H2,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXQDPLTXVCHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCC1)NC(=O)NC2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


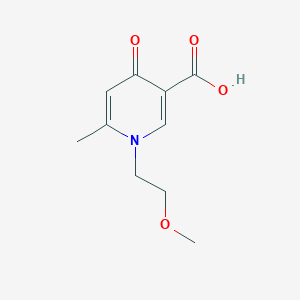
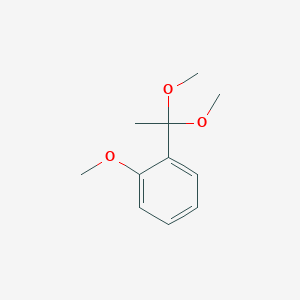
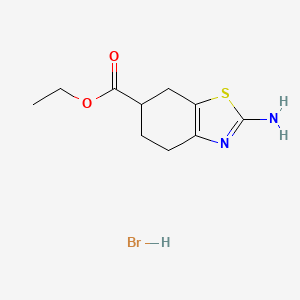
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)


![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
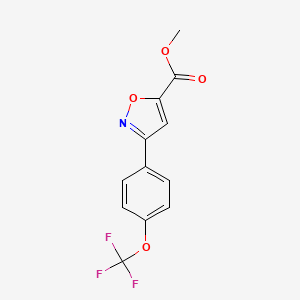
![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)
